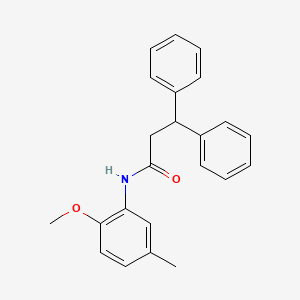![molecular formula C16H19ClN6O B5801513 2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)
2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPTH2 and is a potent inhibitor of the protein kinases, PDK1 and S6K1. PDK1 and S6K1 are important regulators of cell growth and metabolism, and their inhibition by CPTH2 has been shown to have significant effects on various physiological processes.
作用機序
CPTH2 acts as a potent inhibitor of the protein kinases, PDK1 and S6K1. These kinases are important regulators of cell growth and metabolism, and their inhibition by CPTH2 has been shown to have significant effects on various physiological processes. CPTH2 binds to the kinase domains of PDK1 and S6K1, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
CPTH2 has been shown to have significant effects on various physiological processes, including cell growth, metabolism, and apoptosis. It has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. CPTH2 has also been shown to have potential applications in the treatment of metabolic disorders, such as diabetes and obesity.
実験室実験の利点と制限
CPTH2 has several advantages for use in lab experiments. It is a potent inhibitor of PDK1 and S6K1, making it a valuable tool for studying the role of these kinases in various physiological processes. CPTH2 is also relatively easy to synthesize and has been optimized for high yield and purity. However, there are also limitations to the use of CPTH2 in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, CPTH2 may have off-target effects on other kinases and signaling pathways, which could complicate its use in certain experiments.
将来の方向性
There are several potential future directions for research on CPTH2. One area of interest is the development of more potent and selective inhibitors of PDK1 and S6K1, which could have even greater effects on various physiological processes. Another area of interest is the use of CPTH2 in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to fully understand the long-term effects of CPTH2 on cells and tissues, as well as its potential applications in the treatment of metabolic disorders.
合成法
The synthesis of CPTH2 involves several steps, starting with the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-amine to form the final product, CPTH2. The synthesis of CPTH2 has been optimized for high yield and purity, making it a valuable compound for scientific research.
科学的研究の応用
CPTH2 has been extensively studied for its potential applications in scientific research. It has been shown to have significant effects on various physiological processes, including cell growth, metabolism, and apoptosis. CPTH2 has also been shown to have potential applications in cancer research, as it can inhibit the growth of cancer cells and sensitize them to chemotherapy.
特性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN6O/c1-24-16-20-14(19-15(21-16)23-9-5-2-6-10-23)22-18-11-12-7-3-4-8-13(12)17/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,19,20,21,22)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWCVYGROVELMN-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)NN=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)N/N=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5801434.png)

![3-[(4-fluorobenzyl)thio]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5801454.png)
![ethyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5801457.png)

![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)
![methyl 4-ethyl-2-[(2-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5801476.png)
![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)
![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)

